molecular formula C14H19NO4 B11963028 n-(2,5-Diethoxyphenyl)-3-oxobutanamide CAS No. 24293-40-1

n-(2,5-Diethoxyphenyl)-3-oxobutanamide

Katalognummer: B11963028
CAS-Nummer: 24293-40-1
Molekulargewicht: 265.30 g/mol
InChI-Schlüssel: AFRVLCZVWSZJPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-(2,5-Diethoxyphenyl)-3-oxobutanamide: is an organic compound belonging to the class of benzanilides It is characterized by the presence of a phenyl ring substituted with two ethoxy groups and an amide linkage to a 3-oxobutanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of n-(2,5-Diethoxyphenyl)-3-oxobutanamide typically involves the reaction of 2,5-diethoxyaniline with an appropriate acylating agent. One common method is the acylation of 2,5-diethoxyaniline with 3-oxobutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: n-(2,5-Diethoxyphenyl)-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: n-(2,5-Diethoxyphenyl)-3-oxobutanamide is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the activity of specific enzymes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its amide linkage and phenyl ring substitutions are features commonly found in bioactive molecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.

Wirkmechanismus

The mechanism by which n-(2,5-Diethoxyphenyl)-3-oxobutanamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethoxy groups and amide linkage play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

    n-(2,5-Dimethoxyphenyl)-3-oxobutanamide: Similar structure but with methoxy groups instead of ethoxy groups.

    n-(2,5-Diethoxyphenyl)-3-oxopentanamide: Similar structure but with a longer carbon chain in the amide moiety.

    n-(2,5-Diethoxyphenyl)-3-oxobutyramide: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness: n-(2,5-Diethoxyphenyl)-3-oxobutanamide is unique due to its specific substitution pattern and the presence of both ethoxy groups and an amide linkage

Eigenschaften

CAS-Nummer

24293-40-1

Molekularformel

C14H19NO4

Molekulargewicht

265.30 g/mol

IUPAC-Name

N-(2,5-diethoxyphenyl)-3-oxobutanamide

InChI

InChI=1S/C14H19NO4/c1-4-18-11-6-7-13(19-5-2)12(9-11)15-14(17)8-10(3)16/h6-7,9H,4-5,8H2,1-3H3,(H,15,17)

InChI-Schlüssel

AFRVLCZVWSZJPX-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=C(C=C1)OCC)NC(=O)CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.